molecular formula C18H20N2O2 B5840685 N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide

N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide

Cat. No.: B5840685
M. Wt: 296.4 g/mol
InChI Key: SYNZSCMCQURKHL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide: is an organic compound with a complex structure that includes a benzamide core, a phenylpropanoyl group, and dimethylamino substituents

Properties

IUPAC Name

N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20(2)18(22)15-9-11-16(12-10-15)19-17(21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,8,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNZSCMCQURKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, undergoes acylation with 3-phenylpropanoic acid or its derivatives to form 4-(3-phenylpropanoylamino)benzamide.

    Dimethylation: The amide nitrogen is then dimethylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or other electrophiles/nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways to produce desired biological effects.

Comparison with Similar Compounds

N,N-dimethyl-4-(3-phenylpropanoylamino)benzamide can be compared with other similar compounds, such as:

    N,N-dimethyl-4-aminobenzamide: Lacks the phenylpropanoyl group, resulting in different chemical and biological properties.

    4-(3-phenylpropanoylamino)benzamide: Lacks the dimethylamino substituents, leading to variations in reactivity and applications.

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